methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Description
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6 and a methyl carboxylate ester at position 4 of the isoquinoline core, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₁H₁₄ClNO₃, and molecular weight is 243.69 g/mol (CAS: 1369494-20-1) . This compound is cataloged as a building block in pharmaceutical research, suggesting utility in drug discovery and synthetic chemistry .
Properties
CAS No. |
773897-10-2 |
|---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-9-4-3-8-6-13-7-11(10(8)5-9)12(14)16-2;/h3-5,11,13H,6-7H2,1-2H3;1H |
InChI Key |
YZVXVVHREMOCHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNCC2C(=O)OC)C=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced using agents like sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceutical synthesis .
| Conditions | Products | Catalyst/Reagents |
|---|---|---|
| Aqueous HCl (reflux) | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | Hydrochloric acid |
| NaOH (aqueous, 80°C) | Sodium salt of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Sodium hydroxide |
This hydrolysis is stereospecific in enzymatic systems. For example, Candida antarctica lipase B catalyzes dynamic kinetic resolution of related esters to produce enantiopure carboxylic acids (>99% ee) .
N-Alkylation and Acylation
The tertiary amine in the tetrahydroisoquinoline core participates in alkylation and acylation reactions, modifying the nitrogen for enhanced bioactivity .
Example Reactions:
-
Alkylation:
Reacted with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to form quaternary ammonium salts.
Product: N-Methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. -
Acylation:
Treated with acetyl chloride or acetic anhydride to yield N-acyl derivatives.
Product: N-Acetyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate .
Methoxy Group Functionalization
The methoxy group at position 6 can undergo demethylation under strong acidic conditions, though this is less common due to steric hindrance from the bicyclic structure. Alternative strategies include:
-
Nucleophilic Aromatic Substitution
Reacted with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Reduction and Oxidation
-
Reduction:
The tetrahydroisoquinoline ring is stable under standard reduction conditions, but the ester group can be reduced to a primary alcohol using LiAlH.
Product: 4-(Hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline. -
Oxidation:
The amine nitrogen can be oxidized to an N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), altering electronic properties .
Cyclization and Ring Expansion
The compound serves as a precursor in heterocyclic synthesis:
-
Pictet-Spengler Reaction:
Reacted with aldehydes (e.g., formaldehyde) in acidic media to form β-carboline derivatives, expanding the ring system . -
Bischler-Napieralski Cyclization:
Forms polycyclic alkaloids when treated with POCl or other dehydrating agents .
Salt Formation and Stability
As a hydrochloride salt, it exhibits enhanced solubility in polar solvents (e.g., water, methanol). The salt form stabilizes the compound against degradation, making it preferable for storage and reactions .
Mechanistic Insights
-
Ester Hydrolysis: Proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, stabilized by the electron-withdrawing effect of the adjacent nitrogen .
-
Pictet-Spengler Cyclization: Involves imine formation followed by electrophilic aromatic substitution, facilitated by the electron-rich aromatic ring .
Scientific Research Applications
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is classified as harmful if swallowed and causes skin and eye irritation .
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects. It is related to compounds that exhibit activity against various neurological disorders.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of tetrahydroisoquinolines, including this compound, show promise in protecting neuronal cells from oxidative stress. The mechanism involves the modulation of antioxidant pathways, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Data Table: Synthetic Pathways
| Precursor Compound | Product Compound | Yield (%) |
|---|---|---|
| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline | Modified Tetrahydroisoquinoline Derivative | 85% |
| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Antidepressant Candidate | 78% |
Neurobiology Research
Research has indicated that this compound may influence neurotransmitter systems. Its effects on dopamine and serotonin receptors are being studied for potential implications in mood regulation and cognitive function.
Case Study: Dopaminergic Activity
A recent investigation highlighted the compound's ability to enhance dopaminergic activity in animal models. This finding suggests its potential application in treating mood disorders such as depression and anxiety .
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to cell growth, differentiation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Substituent Modifications
- 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 2328-12-3): Molecular formula: C₁₁H₁₆ClNO₂; molecular weight: 229.70 g/mol. Features two methoxy groups (positions 6 and 7) but lacks the carboxylate ester.
- 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline (CAS 42923-77-3): Molecular formula: C₁₀H₁₃NO; molecular weight: 163.22 g/mol. This simpler structure may offer higher lipid solubility but lower aqueous stability .
Functional Group Additions
- Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]quinoline-6-Carboxylate (Acta Cryst. E65, 2009): A fused tricyclic derivative with a lactam ring (2-oxo group) and methyl substituent.
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | 243.69 g/mol | 6-OCH₃, 4-COOCH₃, HCl salt | High aqueous solubility due to HCl |
| 6,7-Dimethoxy analog (CAS 2328-12-3) | 229.70 g/mol | 6,7-di-OCH₃, HCl salt | Moderate polarity, lower than target |
| 6-Methoxy free base (CAS 42923-77-3) | 163.22 g/mol | 6-OCH₃ | Lipophilic, poor water solubility |
The hydrochloride salt in the target compound enhances its crystallinity and water solubility, making it preferable for formulation compared to free bases .
Biological Activity
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (MeO-THQ-4-COOH HCl) is a synthetic compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula: C₁₂H₁₅ClN₁O₄
- Molecular Weight: Approximately 257.71 g/mol
- Structure: Features a methoxy group at the 6-position of the tetrahydroisoquinoline structure.
Biological Activities
Research indicates that MeO-THQ-4-COOH HCl exhibits various biological activities:
- Neuroprotective Effects:
- Antitumor Properties:
-
Anti-inflammatory and Analgesic Effects:
- Some derivatives of tetrahydroisoquinolines exhibit anti-inflammatory and analgesic properties, suggesting that MeO-THQ-4-COOH HCl could be explored for pain management therapies .
Structure-Activity Relationship (SAR)
The unique methoxy substitution pattern of MeO-THQ-4-COOH HCl may contribute to its distinct pharmacological properties compared to other isoquinoline derivatives. The following table summarizes comparable compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Lacks methoxy group at the 6-position | May exhibit different biological activities |
| Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxy instead of methoxy | Potentially different pharmacological profile |
| Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at the 7-position | Different receptor interactions |
Synthesis Methods
Several synthesis methods for MeO-THQ-4-COOH HCl have been reported:
- Condensation Reactions:
- Utilizing appropriate precursors to form the tetrahydroisoquinoline core.
- Functional Group Modifications:
- Modifying existing compounds to introduce the methoxy and carboxylate groups efficiently.
These methods allow for high yields and purity of the compound while facilitating further modifications for enhanced biological activity .
Case Studies and Research Findings
Recent studies have focused on the interaction of MeO-THQ-4-COOH HCl with various biological targets:
- Neurotransmitter Receptor Interactions:
-
Enzyme Inhibition Studies:
- The compound has been evaluated for its binding affinity to enzymes involved in metabolic pathways, which could elucidate its role in pharmacological activity .
- Cell Culture Studies:
Q & A
(Basic) What are the key methodological considerations for synthesizing methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride?
Answer:
The synthesis involves cyclization and functional group protection. A representative method includes:
- Catalytic cyclization : Use of AlCl₃ in 1,2-dichlorobenzene at 378 K to promote intramolecular cyclization of precursors like methyl 1-(chloroacetyl)-tetrahydroisoquinoline derivatives. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate are critical for isolating the product .
- Purification : Recrystallization from ethanol yields pure crystals (73% yield). Key quality checks involve IR (CO and NCO stretching at ~1700–1730 cm⁻¹) and mass spectrometry (e.g., m/z 245 [M⁺]) to confirm structural integrity .
(Basic) Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy : Use DMSO-d₆ as solvent and TMS as internal standard. Key signals include methoxy protons (δ ~3.65 ppm) and aromatic protons (δ 6.95–7.13 ppm). Multiplicity analysis resolves substitution patterns .
- X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., C–H⋯π interactions and hydrogen bonding networks). Crystal data from slow evaporation of methylene chloride/hexane mixtures provide definitive bond lengths/angles .
- Elemental Analysis : Validate empirical formulas (e.g., C 68.57% vs. calculated 69.21%) to confirm purity .
(Advanced) How can researchers resolve contradictions in stereochemical assignments using NMR and X-ray data?
Answer:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, NOESY (to detect spatial proximity of substituents), and X-ray data. For example, X-ray confirmed C–H⋯π interactions in the crystal lattice, clarifying ambiguous NMR assignments .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. This approach resolves discrepancies in diastereomer identification .
(Advanced) What methodologies are recommended for impurity profiling in pharmaceutical-grade batches?
Answer:
- HPLC with Reference Standards : Use EP/Pharmaceutical impurity standards (e.g., Imp. E and F hydrochlorides) as benchmarks. Optimize mobile phases (e.g., acetonitrile/ammonium acetate gradients) for baseline separation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., dechlorinated byproducts or methyl ester hydrolysis products). Quantify using calibration curves validated per ICH guidelines .
(Advanced) How can process parameters be optimized for scalable synthesis while ensuring safety?
Answer:
- Hazard Mitigation : Replace AlCl₃ with safer Lewis acids (e.g., FeCl₃) or use membrane-separation technologies (CRDC subclass RDF2050104) to isolate intermediates, reducing exposure risks .
- Process Control : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and minimize byproduct formation. Optimize temperature/pH using statistical tools like response surface methodology (RSM) .
(Advanced) What stability-indicating assays are suitable for evaluating degradation under storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify hydrolyzed (carboxylic acid) or oxidized products .
- Accelerated Stability Testing : Store samples at elevated temperatures and analyze periodically. Use Arrhenius kinetics to predict shelf life .
(Advanced) How should researchers address discrepancies between experimental and theoretical elemental analysis data?
Answer:
- Batch-to-Batch Variability : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.
- Statistical Analysis : Apply t-tests to determine if deviations (e.g., 5.71% N found vs. 5.53% calculated) are statistically significant. Cross-validate with combustion analysis .
(Advanced) What green chemistry approaches can reduce environmental impact during synthesis?
Answer:
- Solvent Substitution : Replace 1,2-dichlorobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize toxicity .
- Catalyst Recycling : Use immobilized catalysts (e.g., AlCl₃ on silica) to enhance reusability and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
